Technical Monograph: (5-Chloro-2-methoxybenzyl)hydrazine
Technical Monograph: (5-Chloro-2-methoxybenzyl)hydrazine
CAS: 90002-87-2 | Formula: C₈H₁₁ClN₂O | M.W.: 186.64 g/mol
Executive Summary & Chemical Identity
(5-Chloro-2-methoxybenzyl)hydrazine is a specialized nucleophilic building block used primarily in the synthesis of N-benzyl-substituted heterocycles. Unlike its phenylhydrazine analogs, the presence of the methylene bridge (-CH₂-) interrupts the conjugation between the hydrazine moiety and the aromatic ring. This structural feature enhances the nucleophilicity of the terminal nitrogen and alters the solubility profile of downstream intermediates.
In drug discovery, this compound serves as a critical "linker" reagent. It allows for the convergent installation of the 5-chloro-2-methoxybenzyl pharmacophore —a motif frequently employed to optimize lipophilicity and target binding affinity in kinase inhibitors and GPCR ligands—early in the synthetic pathway.
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| Appearance | White to off-white solid | Hygroscopic in salt form. |
| Salt Form | Hydrochloride (CAS 2682112-45-2) | Preferred for stability; free base oxidizes rapidly. |
| Solubility | DMSO, Methanol, Water (as HCl) | Free base is soluble in DCM/EtOAc. |
| pKa (est) | ~8.0 (Hydrazine N) | Terminal -NH₂ is the primary nucleophile. |
| Storage | 2–8°C, Inert Atmosphere | Air-sensitive; store under Argon/Nitrogen. |
Synthesis & Production Logic
The synthesis of (5-Chloro-2-methoxybenzyl)hydrazine follows a classic nucleophilic substitution (Sₙ2) pathway. The choice of reagents and stoichiometry is critical to prevent the formation of the symmetrical N,N-dibenzylhydrazine byproduct.
Core Reaction Pathway
The precursor, 5-chloro-2-methoxybenzyl chloride , reacts with a large excess of hydrazine hydrate. The excess hydrazine acts as both the nucleophile and the solvent/base, statistically favoring the mono-alkylated product.
Figure 1: Reaction logic for the mono-alkylation of hydrazine. High dilution and excess hydrazine are required to suppress the byproduct pathway.
Experimental Protocol: Synthesis from Benzyl Chloride
This protocol is designed for a 10 mmol scale.
Reagents:
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5-Chloro-2-methoxybenzyl chloride (1.91 g, 10 mmol)
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Hydrazine monohydrate (2.5 g, 50 mmol, 5.0 equiv)
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Ethanol (Absolute, 20 mL)
Step-by-Step Methodology:
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Preparation: Charge a 100 mL round-bottom flask with hydrazine monohydrate (50 mmol) and Ethanol (10 mL). Heat to a gentle reflux (80°C).
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Addition: Dissolve 5-chloro-2-methoxybenzyl chloride (10 mmol) in Ethanol (10 mL). Add this solution dropwise to the refluxing hydrazine over 30 minutes.
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Expert Insight: The dropwise addition ensures that the unreacted benzyl chloride always encounters a high concentration of hydrazine, minimizing the chance of it reacting with the already formed product.
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Reaction: Stir at reflux for 2 hours.
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Work-up: Cool to room temperature. Concentrate the solvent in vacuo to remove ethanol and excess hydrazine.
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Caution: Hydrazine is toxic.[3] Use a bleach trap for the rotary evaporator exhaust.
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Extraction: Dissolve the residue in DCM (30 mL) and wash with 10% Na₂CO₃ (2 x 10 mL). Dry the organic layer over Na₂SO₄.
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Salt Formation (Optional but Recommended): To the DCM solution, add 4M HCl in dioxane (1.1 equiv). The hydrochloride salt will precipitate immediately. Filter and dry under vacuum.[2]
Applications in Medicinal Chemistry
The primary utility of CAS 90002-87-2 is in the Knorr Pyrazole Synthesis and related heterocyclizations. It allows the researcher to "install" the benzyl group on the nitrogen atom regiospecifically.
Why use this building block? Attempting to alkylate a pre-formed pyrazole with benzyl chloride often yields a mixture of N1 and N2 isomers, requiring difficult chromatographic separation. Using (5-chloro-2-methoxybenzyl)hydrazine guarantees the benzyl group is fixed at the nitrogen originating from the hydrazine.
Protocol: Synthesis of N-Benzyl Pyrazoles
Target: Synthesis of 1-(5-chloro-2-methoxybenzyl)-3,5-dimethyl-1H-pyrazole.
Figure 2: Mechanism of the Knorr Pyrazole Synthesis using the benzylhydrazine core.
Methodology:
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Reaction: Dissolve (5-chloro-2-methoxybenzyl)hydrazine HCl (1.0 equiv) in Ethanol. Add Acetylacetone (1.1 equiv).
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Catalysis: If using the free base, add a catalytic amount of Acetic Acid (5 mol%). If using the HCl salt, the acidity is inherent.
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Conditions: Reflux for 2–4 hours.
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Validation: The reaction mixture will likely turn from clear to pale yellow. TLC should show the formation of a UV-active, non-polar spot.
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Isolation: Concentrate and recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).
Safety & Handling (GHS Standards)
Signal Word: WARNING
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H317: May cause an allergic skin reaction (Sensitizer).
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H351: Suspected of causing cancer (General hydrazine warning).
Critical Handling Protocols:
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Deactivation: All glassware and waste contacting hydrazines must be decontaminated with 5% Sodium Hypochlorite (Bleach) solution before disposal. This oxidizes the hydrazine to nitrogen gas.
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Inert Storage: The free base absorbs CO₂ from the air to form carbazates. Always store under Argon.
References
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PubChem. "(5-Chloro-2-methoxybenzyl)hydrazine | C8H11ClN2O".[1] National Library of Medicine. [Link]
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Heller, S. T., & Natarajan, S. R. (2006).[4] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles". Organic Letters, 8(13), 2675–2678. [Link]
Sources
- 1. (5-Chloro-2-methoxybenzyl)hydrazine | C8H11ClN2O | CID 16776329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Hydrazines | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
